Cas no 100646-52-4 ((S)-Quizalofop Ethyl)

(S)-Quizalofop Ethyl 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester,(S)-
- (S)-quizalofop-ethyl
- CHEBI:137939
- ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester,
- 100646-52-4
- ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propionate
- (S)-Quizalofop ethyl
- DTXSID701019556
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2S)-
- (S)-Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate
- ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- (S)-Quizalofop Ethyl
-
- インチ: InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m0/s1
- InChIKey: OSUHJPCHFDQAIT-LBPRGKRZSA-N
- ほほえんだ: ClC1=CC=C2C(N=CC(OC3=CC=C(O[C@@H](C)C(OCC)=O)C=C3)=N2)=C1
計算された属性
- せいみつぶんしりょう: 372.08781
- どういたいしつりょう: 372.0876847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 70.5Ų
じっけんとくせい
- PSA: 70.54
(S)-Quizalofop Ethyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Q164650-250mg |
(S)-Quizalofop Ethyl |
100646-52-4 | 250mg |
$ 827.00 | 2023-09-06 | ||
TRC | Q164650-50mg |
(S)-Quizalofop Ethyl |
100646-52-4 | 50mg |
$ 184.00 | 2023-09-06 | ||
TRC | Q164650-500mg |
(S)-Quizalofop Ethyl |
100646-52-4 | 500mg |
$ 1466.00 | 2023-09-06 |
(S)-Quizalofop Ethyl 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
(S)-Quizalofop Ethylに関する追加情報
Professional Introduction to (S)-Quizalofop Ethyl (CAS No. 100646-52-4)
The compound (S)-Quizalofop Ethyl (CAS No. 100646-52-4) is a significant molecule in the field of agrochemicals, particularly within the realm of herbicides. This compound has garnered attention due to its unique properties and applications in modern agriculture. In this article, we will delve into its chemical structure, synthesis, biological activity, and recent advancements in its application and research.
Chemical Structure and Synthesis
(S)-Quizalofop Ethyl belongs to the class of substituted pyridine derivatives, which are widely studied for their herbicidal properties. The molecule features a chiral center at the pyridine ring, which is critical for its biological activity. The ethyl ester group attached to the pyridine ring plays a pivotal role in enhancing its stability and bioavailability. Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce environmental impact. Researchers have explored various catalytic methods, including asymmetric catalysis, to achieve high enantiomeric excess during the synthesis process.
Biological Activity and Mechanism of Action
(S)-Quizalofop Ethyl exhibits potent herbicidal activity against a wide range of weeds, making it a valuable tool in crop protection. Its mechanism of action involves inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to disrupted protein synthesis and ultimately plant death. Recent research has highlighted the compound's selectivity towards certain weed species, which is crucial for minimizing off-target effects in agricultural settings.
Applications in Agriculture
The application of (S)-Quizalofop Ethyl in agriculture has been extensively studied, with recent findings emphasizing its effectiveness in controlling invasive weed species that are resistant to conventional herbicides. Its ability to target specific weeds without adversely affecting crops makes it an ideal candidate for integrated pest management (IPM) strategies. Field trials have demonstrated its efficacy under various environmental conditions, including different soil types and climatic zones.
Environmental Impact and Safety Profile
Environmental safety is a critical consideration when evaluating any agrochemical. Studies on (S)-Quizalofop Ethyl have shown that it degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. However, further research is needed to assess its long-term impact on non-target organisms and soil microbiota. Regulatory agencies have also emphasized the importance of proper application techniques to minimize runoff and leaching into water bodies.
Recent Research Advances
Recent advancements in the study of (S)-Quizalofop Ethyl include investigations into its interaction with other herbicides for potential synergistic effects. Researchers have explored combination treatments that enhance weed control while reducing the overall chemical load applied to fields. Additionally, there has been growing interest in understanding the molecular basis of herbicide resistance mechanisms in weeds, which could lead to more effective use of (S)-Quizalofop Ethyl in sustainable agricultural practices.
Conclusion
(S)-Quizalofop Ethyl (CAS No. 100646-52-4) stands as a testament to the ongoing innovation in agrochemical development. Its unique properties, coupled with recent research advancements, position it as a key player in modern weed management systems. As agricultural challenges continue to evolve, further exploration into its applications and environmental impact will be essential to harnessing its full potential while ensuring sustainable practices.
100646-52-4 ((S)-Quizalofop Ethyl) 関連製品
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 2649087-50-1(1-isocyanatohex-3-ene)
- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)
- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)
- 1254118-45-0(4-(1,1,2,2-Tetrafluoroethoxy)benzeneboronic acid)



